N-(2,6-Dichlorophenyl)anthranilic acid
Overview
Description
N-(2,6-Dichlorophenyl)anthranilic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-((2,6-Dichlorophenyl)amino)benzoic acid, also known as Diclofenac Carboxylic Acid, is a potential non-steroidal anti-inflammatory drug
Mode of Action
As a potential non-steroidal anti-inflammatory drug, it may work by reducing the production of prostaglandins, chemicals that cause inflammation, pain, and fever in the body .
Biochemical Pathways
Non-steroidal anti-inflammatory drugs typically inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins .
Result of Action
As a potential non-steroidal anti-inflammatory drug, it may help to reduce inflammation, pain, and fever .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-((2,6-Dichlorophenyl)amino)benzoic acid are largely tied to its role as a potential NSAID As such, it is expected to interact with enzymes and proteins involved in inflammatory processes
Cellular Effects
As a potential NSAID, it is expected to influence cell function by modulating inflammatory pathways
Molecular Mechanism
The molecular mechanism of action of 2-((2,6-Dichlorophenyl)amino)benzoic acid is not well-defined. As a potential NSAID, it may exert its effects at the molecular level through interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression
Properties
IUPAC Name |
2-(2,6-dichloroanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFKIFYBYASEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159750 | |
Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13625-57-5 | |
Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA) and 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), and why is this significant?
A1: 2-DCABA and HDMPA are structural analogs, with the key difference being the substitution of the two methyl groups (-CH3) in HDMPA with chlorine atoms (-Cl) in 2-DCABA at the 2 and 6 positions of the phenyl ring. [] This seemingly small change in structure can significantly influence the compound's physical and chemical properties, such as its crystal packing, solubility, and potentially its biological activity. []
Q2: What polymorphic forms have been observed for 2-DCABA and HDMPA?
A2: Research has shown that 2-DCABA exhibits polymorphism, meaning it can exist in different crystal structures. [] This study successfully harvested a second polymorphic form of HDMPA, adding to the existing knowledge about its solid-state properties. Interestingly, the research also identified isomorphism between the two systems, meaning 2-DCABA and HDMPA can crystallize in similar crystal structures despite their structural differences. []
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